2-Chloroethane-1-sulfinamide
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Overview
Description
2-Chloroethane-1-sulfinamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound has garnered attention due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
The synthesis of 2-Chloroethane-1-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Industrial production methods often employ readily available low-cost commodity chemicals, making the process economically viable .
Chemical Reactions Analysis
2-Chloroethane-1-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfinamide to sulfonamide derivatives using oxidizing agents.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common reagents used in these reactions include N-chlorosuccinimide for halogenation and ammonium carbamate for NH and O transfer processes . Major products formed from these reactions include sulfonamides, sulfinamidines, and sulfinimidate esters .
Scientific Research Applications
2-Chloroethane-1-sulfinamide has found extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Chemistry: Used as a building block for synthesizing various organosulfur compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug design and discovery programs.
Industry: Utilized as a vulcanization accelerator in the rubber industry
Mechanism of Action
The mechanism of action of 2-Chloroethane-1-sulfinamide involves its interaction with molecular targets through the sulfur-nitrogen bond. This bond is highly labile, allowing the compound to participate in various biochemical pathways. The compound acts as a competitive antagonist of p-aminobenzoic acid in the synthesis of folic acid, which is essential for DNA production in bacteria .
Comparison with Similar Compounds
2-Chloroethane-1-sulfinamide can be compared with other similar compounds such as sulfonamides, sulfinamidines, and sulfinimidate esters. These compounds share the sulfur-nitrogen bond but differ in their chemical structure and reactivity. For instance:
Sulfonamides: Known for their antibacterial properties and used in various medicinal applications.
Sulfinamidines: Employed in the synthesis of heterocyclic compounds.
Sulfinimidate esters: Used as intermediates in organic synthesis
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its wide range of applications in different fields.
Properties
Molecular Formula |
C2H6ClNOS |
---|---|
Molecular Weight |
127.59 g/mol |
IUPAC Name |
2-chloroethanesulfinamide |
InChI |
InChI=1S/C2H6ClNOS/c3-1-2-6(4)5/h1-2,4H2 |
InChI Key |
FZFGFFCOLUTIPC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)S(=O)N |
Origin of Product |
United States |
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